N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide
Overview
Description
“N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide” is a compound that contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . The azetidine ring is a common structure in many biologically active compounds . The compound also contains a trifluoromethyl group, which is known for its unique physical and chemical properties and outstanding biological activity .
Synthesis Analysis
The synthesis of azetidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed azetidine rings . A specific synthesis route for “N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide” was not found in the available literature.Molecular Structure Analysis
The molecular structure of “N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide” is characterized by the presence of an azetidine ring, a bromo group, and a trifluoromethyl group. The azetidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group enhances the molecule’s biological activity .Scientific Research Applications
Synthesis and Biological Evaluation
- Azetidine derivatives have been evaluated for their potency as dopaminergic antagonists, with modifications at the phenyl moiety of the amide indicating potential for D2 and D4 receptor affinity. The study highlights the relevance of such compounds in the development of novel therapeutic agents targeting dopaminergic pathways (Metkar, Bhatia, & Desai, 2013).
- Novel derivatives synthesized via ultrasound-assisted reactions have shown promising anti-tubercular activity, demonstrating the compound's potential as a scaffold for developing anti-tubercular agents (Nimbalkar et al., 2018).
- Synthesized trihydroxy benzamido azetidin-2-one derivatives exhibited antimicrobial and antitubercular activities, suggesting their utility in combating tuberculosis and other microbial infections (Ilango & Arunkumar, 2011).
Drug Synthesis and Evaluation
- The synthesis of [11C]ximelagatran, a prodrug of melagatran which is a thrombin inhibitor, illustrates the application of N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide in the synthesis of radiolabeled compounds for biological and pharmacological studies (Airaksinen et al., 2008).
Antimicrobial and Antitubercular Activities
- Azetidinone derivatives have been explored for their in vitro antimicrobial activity against various bacterial and fungal strains, as well as their antitubercular activity against Mycobacterium tuberculosis. This underscores the therapeutic potential of these compounds in treating infectious diseases (Chandrashekaraiah et al., 2014).
Chemical Synthesis and Green Chemistry Applications
- The utility of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for synthesizing various compounds, including aminopropanes and oxazinanes, demonstrates the compound's versatility in chemical synthesis. Such applications highlight the role of green chemistry in developing eco-friendly synthesis methods (Dao Thi et al., 2018).
Future Directions
properties
IUPAC Name |
N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3N2O/c12-9-2-1-6(3-8(9)11(13,14)15)10(18)17-7-4-16-5-7/h1-3,7,16H,4-5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSWQXWZEMBALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azetidin-3-yl)-4-bromo-3-(trifluoromethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.